molecular formula C19H14BrN5O5 B2367360 N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052612-81-3

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2367360
CAS No.: 1052612-81-3
M. Wt: 472.255
InChI Key: BVEAYDUQUSQYBE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a bromophenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O5/c20-10-1-4-12(5-2-10)25-18(27)16-17(19(25)28)24(23-22-16)8-15(26)21-11-3-6-13-14(7-11)30-9-29-13/h1-7,16-17H,8-9H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEAYDUQUSQYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Br)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives and 4-bromophenyl compounds. The key steps may involve:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions.

    Introduction of the bromophenyl group: This step may involve bromination reactions.

    Construction of the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring: This can be accomplished through cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts such as palladium or platinum may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymatic activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with signaling pathways: Affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cresols: These are aromatic organic compounds with a similar phenolic structure.

    Desloratadine Related Compounds: These include compounds with similar triazole and bromophenyl groups.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both benzodioxole and pyrrolotriazole moieties. The molecular formula is C15H12BrN3O3C_{15}H_{12}BrN_{3}O_{3} with a molecular weight of approximately 365.17 g/mol. Its structural complexity suggests multiple potential interactions with biological macromolecules.

Structural Formula

N 2H 1 3 benzodioxol 5 yl 2 5 4 bromophenyl 4 6 dioxo 1H 3aH 4H 5H 6H 6aH pyrrolo 3 4 d 1 2 3 triazol 1 yl acetamide\text{N 2H 1 3 benzodioxol 5 yl 2 5 4 bromophenyl 4 6 dioxo 1H 3aH 4H 5H 6H 6aH pyrrolo 3 4 d 1 2 3 triazol 1 yl acetamide}

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism of action may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study: HT-29 Colon Adenocarcinoma

A notable study evaluated the compound's efficacy against HT-29 colon adenocarcinoma cells. The results indicated an IC50 value of 3 μM, demonstrating potent growth inhibition compared to standard chemotherapeutics .

The compound appears to exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which plays a crucial role in regulating cellular signaling pathways .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. A comparative study indicated that it exhibited effective inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

CompoundBacterial StrainInhibition Zone (mm)
N-(2H-1,3-benzodioxol-5-yl)-2-[...]Staphylococcus aureus15
N-(2H-1,3-benzodioxol-5-yl)-2-[...]Escherichia coli12
N-(2H-1,3-benzodioxol-5-yl)-2-[...]Pseudomonas aeruginosa10

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, further investigations are necessary to evaluate its metabolic stability and toxicity profiles.

ADMET Properties

A computational analysis conducted on the compound revealed promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These findings suggest that it may have a favorable pharmacological profile for further development .

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